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molecular formula C3H4ClO2- B8744493 3-Chloropropanoate

3-Chloropropanoate

Cat. No. B8744493
M. Wt: 107.51 g/mol
InChI Key: QEYMMOKECZBKAC-UHFFFAOYSA-M
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Patent
US07026326B2

Procedure details

In a 250 mL round-bottom flask with a stir bar was charged 2-chloromethylacetate (17.5 mL, 0.2 mol), ethyl acetate (50 mL), and pyridine (16.2 mL, 0.2 mol). The overall homogeneous solution was heated with a condenser at 80° C. for 24 h and the resulting heterogeneous white suspension was cooled to room temperature and filtrated under reduced pressure. The off-white filtrate was recrystallized from small amount of ethanol to give the title compound (27.4 g, 73%) as a white solid. MS (ES+): 152 (M)+.
Quantity
17.5 mL
Type
reactant
Reaction Step One
Quantity
16.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[Cl:1]CCC([O-])=O.[N:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:13]([O:16][CH2:17]C)(=[O:15])[CH3:14]>>[Cl-:1].[CH3:17][O:16][C:13]([CH2:14][N+:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:15] |f:3.4|

Inputs

Step One
Name
Quantity
17.5 mL
Type
reactant
Smiles
ClCCC(=O)[O-]
Name
Quantity
16.2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting heterogeneous white suspension was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The off-white filtrate was recrystallized from small amount of ethanol

Outcomes

Product
Name
Type
product
Smiles
[Cl-].COC(=O)C[N+]1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.4 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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